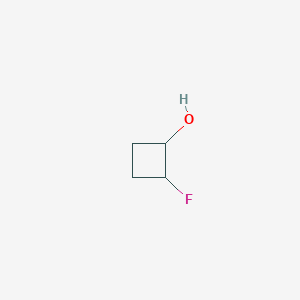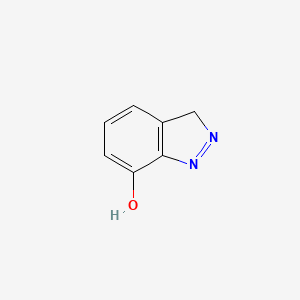
(2-Nitrovinyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Nitrovinyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a nitrovinyl group
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2-Nitrovinyl)cyclobutane involves a [2+2] cycloaddition reaction. This reaction typically requires the use of electron-rich olefins and α,β-unsaturated carbonyl compounds under specific conditions. For instance, the reaction can be catalyzed by acids or other reagents that facilitate the formation of the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The process would need to be optimized for yield and efficiency, potentially using continuous flow reactors and other advanced industrial techniques to ensure consistent production quality .
化学反応の分析
Types of Reactions
(2-Nitrovinyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitrovinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrocyclobutane derivatives, while reduction can produce aminocyclobutane compounds .
科学的研究の応用
(2-Nitrovinyl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers and other advanced materials
作用機序
The mechanism of action of (2-Nitrovinyl)cyclobutane involves its ability to participate in cycloaddition reactions. The nitrovinyl group can interact with various molecular targets, facilitating the formation of new chemical bonds and structures. The pathways involved include the activation of the nitrovinyl group and subsequent cycloaddition with other unsaturated compounds .
類似化合物との比較
Similar Compounds
Cyclobutane: A simple four-membered ring without any substituents.
Nitrocyclobutane: Cyclobutane with a nitro group attached.
Vinylcyclobutane: Cyclobutane with a vinyl group attached.
Uniqueness
(2-Nitrovinyl)cyclobutane is unique due to the presence of both a nitro group and a vinyl group on the cyclobutane ring.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
[(E)-2-nitroethenyl]cyclobutane |
InChI |
InChI=1S/C6H9NO2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2/b5-4+ |
InChIキー |
OZUJUUDXQAZCFU-SNAWJCMRSA-N |
異性体SMILES |
C1CC(C1)/C=C/[N+](=O)[O-] |
正規SMILES |
C1CC(C1)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


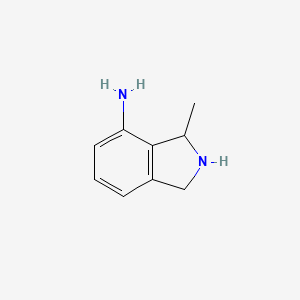


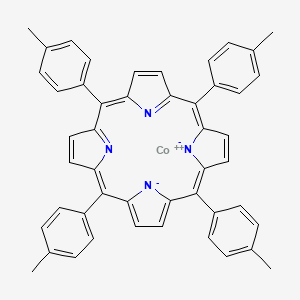
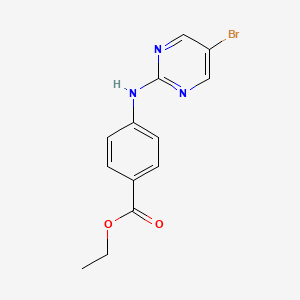
![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)


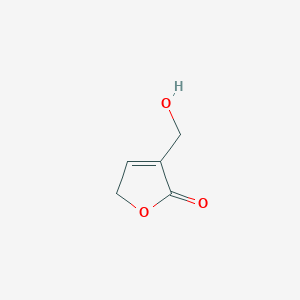
![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)
![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)

